

Deuterium Labeling in 2-Hydroxy Imipramine-d6: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxy Imipramine-d6

Cat. No.: B564544

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Hydroxy Imipramine-d6**, a deuterated metabolite of the tricyclic antidepressant Imipramine. This isotopically labeled compound is a critical tool in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative bioanalysis. This document outlines the rationale for its use, likely synthetic approaches, metabolic pathways, and key analytical data.

Introduction to Deuterium Labeling in Drug Metabolism

Deuterium (^2H or D), a stable isotope of hydrogen, has found significant application in pharmaceutical research. The substitution of hydrogen with deuterium can alter the physicochemical properties of a molecule, most notably its metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE). This effect can slow down metabolic reactions that involve the cleavage of a C-H bond, a common step in drug metabolism mediated by cytochrome P450 (CYP) enzymes. By strategically placing deuterium atoms at metabolically active sites, researchers can modulate a drug's pharmacokinetic profile, potentially leading to improved bioavailability, reduced dosing frequency, and a more favorable safety profile.

2-Hydroxy Imipramine-d6 is the deuterium-labeled form of 2-Hydroxy Imipramine, a primary active metabolite of Imipramine. The "d6" designation indicates that six hydrogen atoms have

been replaced by deuterium. Based on commercially available standards, the deuteration in **2-Hydroxy Imipramine-d6** is located on the two methyl groups of the dimethylamino moiety of the side chain.

Physicochemical Properties and Data

Quantitative data for **2-Hydroxy Imipramine-d6** is essential for its application as a reference standard. The following table summarizes its key physicochemical properties based on information from chemical suppliers.

Property	Value	Source
Chemical Name	5-[3-(Dimethylamino-d6)propyl]-10,11-dihydro-5H-dibenz[b,f]azepin-2-ol	Axios Research, Santa Cruz Biotechnology
Molecular Formula	C ₁₉ H ₁₈ D ₆ N ₂ O	Axios Research
Molecular Weight	302.45 g/mol	Axios Research
CAS Number	1189880-70-3	Axios Research
Isotopic Purity	Typically >98%	General specification for stable isotope-labeled standards
Chemical Purity	Typically >98%	General specification for reference standards

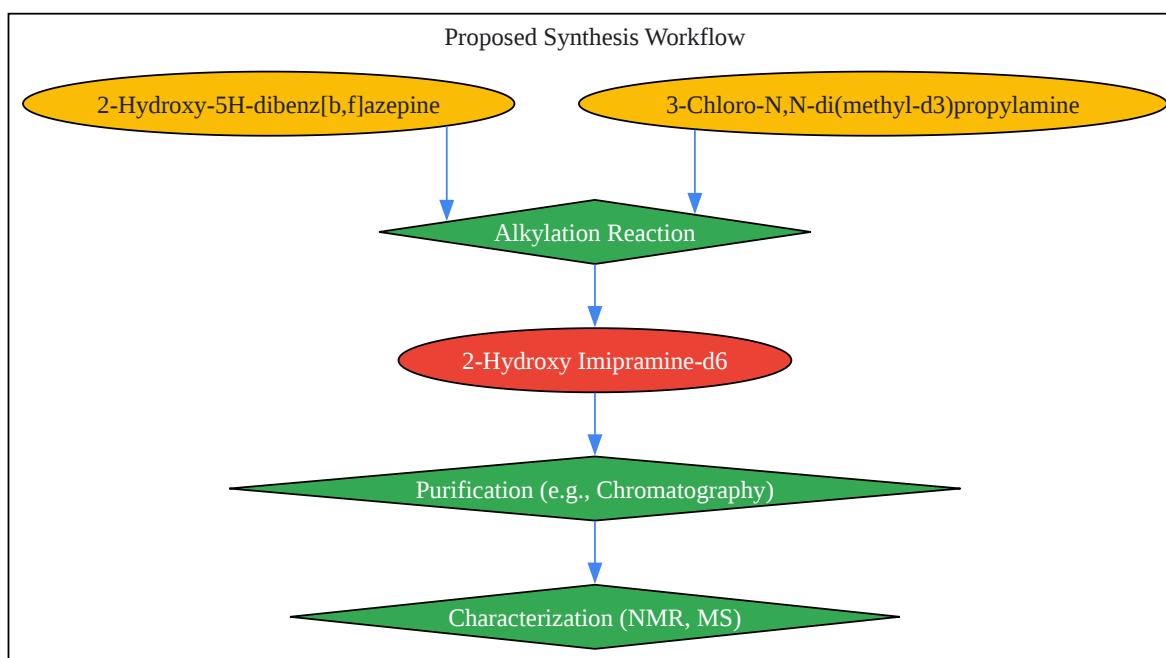
Synthesis of 2-Hydroxy Imipramine-d6: A Proposed Pathway

While a detailed, publicly available experimental protocol for the synthesis of **2-Hydroxy Imipramine-d6** is not readily found in the scientific literature, a plausible synthetic route can be proposed based on established chemical principles and the synthesis of related compounds. The key step is the introduction of the deuterated N,N-dimethylaminopropyl side chain.

A likely strategy involves the following key transformations:

- Preparation of a Suitable Precursor: Starting with a protected form of the tricyclic core of Imipramine, likely with a hydroxyl group at the 2-position.
- Synthesis of Deuterated Side Chain: The deuterated N,N-dimethylaminopropyl side chain can be synthesized from commercially available deuterated starting materials, such as d6-dimethylamine.
- Coupling Reaction: The deuterated side chain is then coupled to the tricyclic core.
- Deprotection: Removal of any protecting groups to yield the final product, **2-Hydroxy Imipramine-d6**.

The following diagram illustrates a conceptual workflow for the synthesis.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2-Hydroxy Imipramine-d6**.

Experimental Considerations

- Deuterated Reagents: The synthesis would rely on commercially available deuterated starting materials, such as d6-dimethylamine hydrochloride, to construct the side chain.
- Reaction Conditions: The alkylation reaction would likely be carried out in the presence of a base to deprotonate the nitrogen on the tricyclic core, facilitating nucleophilic attack on the chlorinated side chain.
- Purification: High-performance liquid chromatography (HPLC) is a common method for purifying pharmaceutical compounds to the high degree required for reference standards.
- Characterization: The final product would be rigorously characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the position and extent of deuterium incorporation and Mass Spectrometry (MS) to verify the molecular weight and isotopic purity.

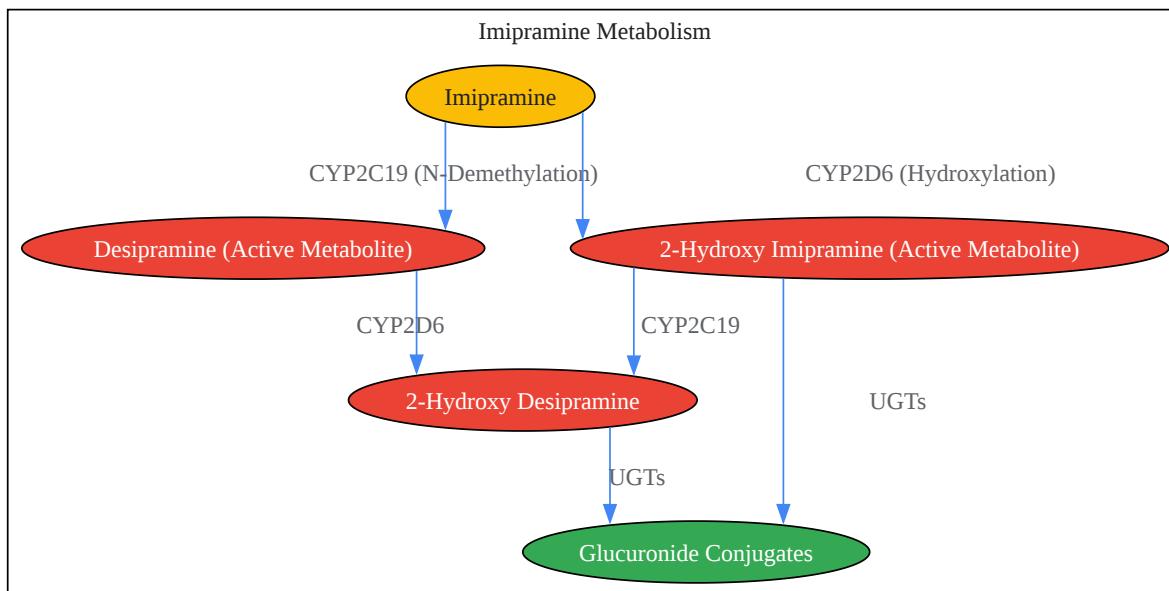
Metabolic Pathway of Imipramine

Imipramine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The two major initial metabolic pathways are N-demethylation and aromatic hydroxylation.

- N-Demethylation: CYP2C19 is the principal enzyme responsible for the demethylation of Imipramine to its active metabolite, Desipramine.
- Aromatic Hydroxylation: CYP2D6 is the primary enzyme involved in the hydroxylation of the aromatic ring system, leading to the formation of 2-Hydroxy Imipramine.

These primary metabolites can undergo further metabolism. For instance, 2-Hydroxy Imipramine can be conjugated with glucuronic acid to form a more water-soluble glucuronide conjugate, which is then excreted. The strategic placement of deuterium on the N-methyl groups of **2-Hydroxy Imipramine-d6** makes it an ideal internal standard for tracking the parent compound and its metabolites in biological matrices, as it will co-elute with the non-deuterated analyte but can be distinguished by its higher mass in mass spectrometry.

The following diagram illustrates the primary metabolic pathways of Imipramine.



[Click to download full resolution via product page](#)

Caption: Primary metabolic pathways of Imipramine.

Analytical Characterization

The definitive characterization of **2-Hydroxy Imipramine-d6** relies on mass spectrometry and NMR spectroscopy.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and isotopic purity of the labeled compound. The mass spectrum of **2-Hydroxy Imipramine-d6** would show a molecular ion peak at m/z 303.2 $[M+H]^+$, which is 6 mass units higher than that of the unlabeled 2-Hydroxy

Imipramine (m/z 297.2 [M+H]⁺). The fragmentation pattern in tandem mass spectrometry (MS/MS) would be crucial for confirming the location of the deuterium labels on the dimethylamino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure and the sites of deuteration. In the ¹H NMR spectrum of **2-Hydroxy Imipramine-d6**, the signal corresponding to the N-methyl protons would be absent or significantly diminished, confirming the successful incorporation of deuterium at this position. The other proton signals of the molecule would remain, allowing for full structural elucidation.

Applications in Drug Development

2-Hydroxy Imipramine-d6 serves several critical functions in drug development and clinical research:

- Internal Standard in Bioanalysis: Due to its similar chemical and physical properties to the endogenous analyte, it is an ideal internal standard for quantitative analysis of 2-Hydroxy Imipramine in biological samples (e.g., plasma, urine) by LC-MS/MS. Its use corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.
- Metabolic Profiling: It can be used in "mix-and-match" experiments to help identify and quantify metabolites of Imipramine in complex biological matrices.
- Pharmacokinetic Studies: The use of deuterated standards is essential for accurately determining the pharmacokinetic parameters of a drug and its metabolites, such as absorption, distribution, metabolism, and excretion (ADME).

Conclusion

2-Hydroxy Imipramine-d6 is a vital tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard and in metabolic studies allows for the accurate quantification and characterization of the metabolism of Imipramine. While detailed synthetic protocols are often proprietary, an understanding of the principles of deuterium labeling and the metabolic pathways of the parent drug provides a

strong foundation for its effective application in research. The continued use of such isotopically labeled compounds will undoubtedly contribute to a deeper understanding of drug disposition and the development of safer and more effective medicines.

- To cite this document: BenchChem. [Deuterium Labeling in 2-Hydroxy Imipramine-d6: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b564544#deuterium-labeling-in-2-hydroxy-imipramine-d6\]](https://www.benchchem.com/product/b564544#deuterium-labeling-in-2-hydroxy-imipramine-d6)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com